molecular formula C15H21NO5 B7845096 N-Boc-2-methoxybenzyl-glycine

N-Boc-2-methoxybenzyl-glycine

Cat. No.: B7845096
M. Wt: 295.33 g/mol
InChI Key: XAISMBSSJJFRMU-UHFFFAOYSA-N
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Description

N-Boc-2-methoxybenzyl-glycine is a chemical compound that has garnered attention in various fields, including medical, environmental, and industrial research. It is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group attached to the amino group of glycine, with a 2-methoxybenzyl group attached to the nitrogen atom. This compound is often used in organic synthesis and peptide chemistry due to its stability and ease of deprotection.

Preparation Methods

Synthetic Routes and Reaction Conditions

The Boc group is introduced by reacting glycine with di-tert-butyl dicarbonate under basic conditions . The 2-methoxybenzyl group is then introduced using a suitable reagent, such as 2-methoxybenzyl chloride, in the presence of a base like sodium hydride .

Industrial Production Methods

Industrial production of N-Boc-2-methoxybenzyl-glycine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of N-Boc-2-methoxybenzyl-glycine primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amino group from unwanted reactions during the synthesis of complex molecules. The 2-methoxybenzyl group provides additional stability and can be selectively removed under specific conditions .

Properties

IUPAC Name

2-[(2-methoxyphenyl)methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16(10-13(17)18)9-11-7-5-6-8-12(11)20-4/h5-8H,9-10H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAISMBSSJJFRMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC1=CC=CC=C1OC)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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